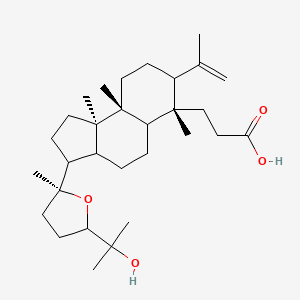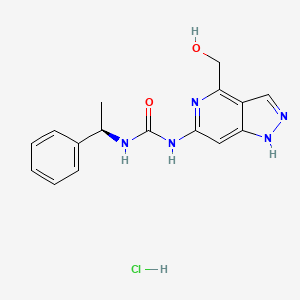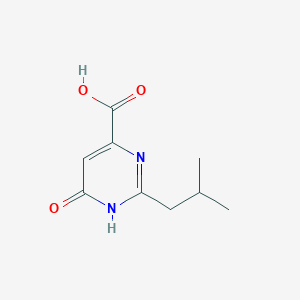
3-Oxopomolic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Oxopomolic acid methyl ester can be synthesized through esterification reactions. Esterification typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. Common methods include Fischer esterification, where the carboxylic acid and alcohol are heated with a strong acid like sulfuric acid . Another method involves the use of acid anhydrides or acid chlorides with alcohols in the presence of a base like pyridine .
Industrial Production Methods: Industrial production of esters often employs similar esterification techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used .
Chemical Reactions Analysis
Types of Reactions: 3-Oxopomolic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water, strong acids (e.g., HCl, H2SO4), strong bases (e.g., NaOH, KOH).
Reduction: LiAlH4, NaBH4.
Substitution: Nucleophiles like amines, alcohols.
Major Products:
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Amides, other esters.
Scientific Research Applications
3-Oxopomolic acid methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Oxopomolic acid methyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: It significantly inhibits cholesterol ester accumulation by targeting acyl coenzyme A:cholesterol acyltransferase (ACAT).
Pathways Involved: The compound’s effects on cholesterol metabolism and its anti-inflammatory properties are mediated through its interaction with ACAT and other related enzymes.
Comparison with Similar Compounds
3-Oxopomolic acid methyl ester can be compared with other similar triterpenoid compounds:
3-Oxopomolic acid: This compound is closely related and shares similar biological activities, including inhibition of cholesterol ester accumulation.
Pomonic acid: Another triterpenoid with similar properties and applications.
Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its parent compound, 3-Oxopomolic acid .
Properties
Molecular Formula |
C31H48O4 |
|---|---|
Molecular Weight |
484.7 g/mol |
IUPAC Name |
methyl (1R,2R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylate |
InChI |
InChI=1S/C31H48O4/c1-19-11-16-31(25(33)35-8)18-17-28(5)20(24(31)30(19,7)34)9-10-22-27(4)14-13-23(32)26(2,3)21(27)12-15-29(22,28)6/h9,19,21-22,24,34H,10-18H2,1-8H3/t19-,21+,22-,24-,27+,28-,29-,30-,31+/m1/s1 |
InChI Key |
GPXGNEOCDRUGFF-PHYBDTGBSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]2[C@]1(C)O)C)C(=O)OC |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1(C)O)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)acetonitrile](/img/structure/B12432982.png)
![(1S,2S,4S,6S,9S,10R,11R,14R,15R)-17-hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione](/img/structure/B12432988.png)

![2-(4-{[4-Hydroxy-3-(4-nitrophenyl)-5-(propan-2-yl)phenyl]methyl}-3,5-dimethylphenoxy)acetic acid](/img/structure/B12433012.png)

![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B12433027.png)


![(3R,3aS,6R,6aS,9R,10R,10aS)-Decahydro-9,10-dihydroxy-3,6,9-trimethyl-2H-naphtho[8a,1-b]furan-2-one; (-)-Arteannuin M](/img/structure/B12433051.png)

![1H-Indene-4,7-diol, octahydro-3a,7-dimethyl-1-(2-methyl-1-propenyl)-, [1R-(1alpha,3abeta,4beta,7beta,7aalpha)]-; (1R,3aR,4R,7S,7aR)-Octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-1H-indene-4,7-diol](/img/structure/B12433056.png)


![3-[(2-Amino-3-methylbutanamido)methyl]-5-methylhexanoic acid](/img/structure/B12433066.png)
